ethyl 2-nitro-1H-imidazole-5-carboxylate
Description
Properties
CAS No. |
2421133-53-9 |
|---|---|
Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Aminoimidazole Carboxylate Ester
The synthesis begins with cyclocondensation reactions to construct the imidazole core. A representative protocol involves:
-
Starting material : Glycine ethyl ester hydrochloride (or analogous amines) reacted with methyl formate and sodium hydride to form a formylated intermediate.
-
Cyclization : Treatment with cyanamide under acidic reflux conditions yields ethyl 2-amino-1H-imidazole-5-carboxylate. This step mirrors the synthesis of 1-methyl-2-amino-1H-imidazole-5-carboxylic acid methyl ester in the Chinese patent CN110746459A, albeit without N-methylation.
Key Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Formylation | Methyl formate, NaH | Room temperature | 1 hr | - |
| Cyclization | Cyanamide, HCl | Reflux | 2 hrs | 40% |
Nitration to 2-Nitroimidazole Carboxylate Ester
The 2-amino group is converted to nitro via diazotization:
Characterization Data:
-
1H NMR (400 MHz, CDCl3): δ 7.80 (s, 1H), 4.18 (s, 3H for methyl ester), 3.87 (s, 3H for N-methyl). Adjustments for ethyl ester: δ 4.20 (q, 2H, J = 7.1 Hz), 1.30 (t, 3H, J = 7.1 Hz).
-
LCMS : m/z = 186 (M+1 for methyl ester); expected m/z = 200 (M+1 for ethyl ester).
Direct Nitration of Imidazole Carboxylate Ester
Challenges and Optimization
Direct nitration of ethyl 1H-imidazole-5-carboxylate is less common due to regioselectivity issues. The carboxylate ester at position 5 directs nitration to position 2 or 4, but competing side reactions necessitate precise conditions:
-
Nitrating agents : Fuming HNO3 or HNO3/H2SO4 mixtures.
-
Temperature : 0–10°C to minimize decomposition.
Esterification of 2-Nitroimidazole-5-Carboxylic Acid
Acid-Catalyzed Esterification
For precursors with pre-installed nitro groups, esterification offers a viable route:
Table: Esterification Optimization
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| H2SO4 | Reflux | 8 hrs | 65% |
| HCl (gas) | 60°C | 12 hrs | 58% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation + Nitration | High regioselectivity | Multi-step, moderate yield | 33% |
| Direct Nitration | Single-step | Low yield, side products | <20% |
| Esterification | Simple setup | Requires carboxylic acid precursor | 65% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitro-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Reduction: Ethyl 2-amino-1H-imidazole-5-carboxylate.
Substitution: 2-nitro-1H-imidazole-5-carboxylic acid.
Oxidation: Various oxidized imidazole derivatives.
Scientific Research Applications
Ethyl 2-nitro-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly for treating infections caused by anaerobic bacteria and parasites.
Mechanism of Action
The mechanism of action of ethyl 2-nitro-1H-imidazole-5-carboxylate involves the reduction of the nitro group to form reactive intermediates that can interact with biological molecules. These intermediates can cause damage to DNA and other cellular components, leading to the death of microbial cells. The compound targets anaerobic organisms, which have the necessary enzymes to reduce the nitro group .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares ethyl 2-nitro-1H-imidazole-5-carboxylate with structurally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.
Positional Isomers: Nitro Group Variations
Ethyl 4-nitro-1H-imidazole-5-carboxylate (CAS 74478-95-8) is a positional isomer where the nitro group occupies the 4-position instead of the 2-position. This subtle change alters electronic distribution and reactivity:
- Electronic Effects : The 4-nitro isomer exhibits reduced electrophilicity at the imidazole ring compared to the 2-nitro derivative due to differences in resonance stabilization .
- Synthetic Utility : The 4-nitro isomer is less commonly used in drug synthesis, as the 2-nitro configuration is more favorable for forming bioactive intermediates (e.g., antiparasitic agents) .
Halogen-Substituted Analogs
Replacing the nitro group with halogens modifies both reactivity and biological activity:
- Reactivity : Halogenated derivatives are more stable than nitro analogs but less electrophilic, making them suitable for palladium-catalyzed couplings (e.g., Suzuki-Miyaura reactions) .
- Biological Activity : Chloro and bromo derivatives show lower antimicrobial activity compared to nitroimidazoles, limiting their use in pharmaceuticals .
Ester and Aryl-Substituted Derivatives
This compound shares a carboxylate ester group with several substituted imidazoles, but aryl substituents significantly alter properties:
- Lipophilicity : Aryl substituents (e.g., phenyl, bromophenyl) increase logP values, improving membrane permeability .
- Thermal Stability : Higher melting points in aryl-substituted derivatives correlate with crystalline packing efficiency .
Methyl vs. Ethyl Ester Variants
Replacing the ethyl ester with a methyl group impacts solubility and metabolic stability:
- Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (CAS 35445-32-0): The methyl ester reduces steric hindrance, favoring enzymatic hydrolysis in prodrug designs .
- This compound : The ethyl ester offers better metabolic stability, prolonging half-life in vivo .
Key Research Findings and Data Gaps
Positional Isomerism : The 2-nitro configuration is superior to 4-nitro in drug design due to optimized electronic effects .
Halogen vs. Nitro : Nitroimidazoles exhibit broader antimicrobial activity, whereas halogenated analogs are preferred in materials science .
Data Limitations : Melting points and solubility data for this compound are absent in the provided evidence, necessitating further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
